molecular formula C16H13BrN2O2 B12881114 3-(m-Bromophenyl)-N-(3-methyl-2-pyridinyl)succinimide CAS No. 110592-46-6

3-(m-Bromophenyl)-N-(3-methyl-2-pyridinyl)succinimide

Cat. No.: B12881114
CAS No.: 110592-46-6
M. Wt: 345.19 g/mol
InChI Key: VLEBRWOJQVFPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-bromophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione is a complex organic compound featuring a bromophenyl group, a methylpyridinyl group, and a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Attachment of the Methylpyridinyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Particularly nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-bromophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 3-(3-bromophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact pathways involved can vary, but may include inhibition of enzyme activity or disruption of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione
  • 3-(3-fluorophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione
  • 3-(3-iodophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione

Uniqueness

Compared to its analogs, 3-(3-bromophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione may exhibit unique reactivity and biological activity due to the presence of the bromine atom, which can influence electronic properties and steric interactions.

Properties

CAS No.

110592-46-6

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

3-(3-bromophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H13BrN2O2/c1-10-4-3-7-18-15(10)19-14(20)9-13(16(19)21)11-5-2-6-12(17)8-11/h2-8,13H,9H2,1H3

InChI Key

VLEBRWOJQVFPAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.